phenyl acetyl Coa

Description

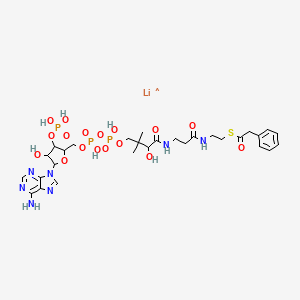

Phenylacetyl-coenzyme A (phenylacetyl-CoA) is a critical molecule in the field of biochemistry, serving as a key intermediate in the metabolic pathways of various aromatic compounds. ontosight.aiebi.ac.uk This thioester, formed from the linkage of a phenylacetyl group to coenzyme A, occupies a central position in the breakdown of the essential amino acid phenylalanine and other related substances. ontosight.aiebi.ac.uk Its study is fundamental to understanding cellular metabolism and has implications for various metabolic disorders. ontosight.ai

Properties

InChI |

InChI=1S/C29H42N7O17P3S.Li/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36;/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZFFEIEACTQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42LiN7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423551 | |

| Record name | phenyl acetyl Coa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

892.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-26-2 | |

| Record name | phenyl acetyl Coa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways Involving Phenylacetyl Coa

The Phenylacetate (B1230308) Catabolic Pathway (Paa Pathway)

The Phenylacetate (Paa) pathway is a widespread bacterial strategy for the aerobic catabolism of phenylacetate, a common intermediate derived from the breakdown of compounds like phenylalanine and styrene (B11656). pnas.orgenvipath.org A distinctive feature of this pathway is the processing of intermediates as coenzyme A (CoA) thioesters. pnas.orgpnas.org

Initial Phenylacetate Activation to Phenylacetyl-CoA

The entry point into the Paa pathway is the activation of phenylacetate to its corresponding CoA thioester, phenylacetyl-CoA. pnas.orgpnas.orgnih.gov This initial step is crucial as it prepares the relatively inert phenylacetate molecule for subsequent enzymatic modifications.

Phenylacetate + CoA + ATP → Phenylacetyl-CoA + AMP + Diphosphate wikipedia.org

The enzyme belongs to the family of adenylate-forming enzymes. semanticscholar.org The reaction involves the adenylation of phenylacetate to form a reactive phenylacetyl-AMP intermediate, which is then attacked by the thiol group of coenzyme A to yield phenylacetyl-CoA and release adenosine (B11128) monophosphate (AMP). asm.org

Coenzyme A (CoA) plays a central role in this activation step by forming a high-energy thioester bond with the phenylacetate molecule. pnas.orgpnas.orgasm.org This thioesterification is essential for several reasons. It increases the reactivity of the acetyl group, facilitating subsequent enzymatic reactions. asm.org Furthermore, the formation of the CoA thioester helps to sequester the substrate within the cell. asm.org The use of CoA thioesters as intermediates is a characteristic feature of this aerobic degradation pathway, distinguishing it from many other aerobic aromatic catabolic routes. pnas.orgnih.gov

Aromatic Ring Epoxidation of Phenylacetyl-CoA

Following its formation, phenylacetyl-CoA undergoes a critical modification of its aromatic ring. This step involves the introduction of an epoxide functional group, a highly reactive three-membered ring containing an oxygen atom. nih.govresearchgate.netontosight.ai

This epoxidation is catalyzed by a multicomponent monooxygenase complex, often referred to as PaaABCDE or PaaABCE. pnas.orgsemanticscholar.orgontosight.ai This enzyme complex utilizes molecular oxygen and a reducing equivalent, typically NADPH, to introduce one oxygen atom into the phenylacetyl-CoA molecule, forming ring 1,2-epoxyphenylacetyl-CoA. pnas.orgpnas.org The PaaABCE complex consists of several protein components, including an oxygenase, a reductase, and a ferredoxin, that work in concert to carry out the epoxidation reaction. ontosight.ai

The mechanism of the PaaABCDE complex is distinct from typical dioxygenases that introduce two hydroxyl groups. Instead, it functions as a monooxygenase, creating a reactive ring 1,2-epoxide intermediate. nih.gov This epoxidation destabilizes the aromaticity of the phenyl ring, priming it for subsequent cleavage. pnas.orgresearchgate.net The identification of this epoxide intermediate was a significant finding, distinguishing the Paa pathway from previously proposed mechanisms that involved the formation of a dihydrodiol. nih.gov

Oxepin (B1234782) Formation and Hydrolytic Ring Cleavage

The highly reactive epoxide intermediate, ring 1,2-epoxyphenylacetyl-CoA, is then isomerized to a seven-membered heterocyclic compound containing an oxygen atom, known as an oxepin. envipath.orgpnas.orgresearchgate.netnih.gov This unusual rearrangement is catalyzed by the enzyme PaaG, an isomerase. semanticscholar.orgnih.gov The resulting product is 2-oxepin-2(3H)-ylideneacetyl-CoA. pnas.org The electron-withdrawing nature of the CoA thioester is thought to facilitate this isomerization. pnas.orgasm.org

Subsequent Beta-Oxidation Like Steps and Terminal Products

The linear C8 intermediate generated from the ring-opening then enters a series of reactions that bear a striking resemblance to the beta-oxidation of fatty acids. nih.govmdpi.com

This beta-oxidation-like sequence involves the enzymes PaaF (enoyl-CoA hydratase), PaaH (3-hydroxyadipyl-CoA dehydrogenase), and PaaJ (β-ketothiolase). pnas.orgnih.govpnas.org Through the sequential action of these enzymes, the carbon chain is shortened, ultimately yielding the central metabolites acetyl-CoA and succinyl-CoA. pnas.orgnih.govpnas.orgcapes.gov.br These products can then enter the tricarboxylic acid (TCA) cycle, linking the degradation of aromatic compounds to the cell's central energy-generating pathways. wikipedia.org

Phenylacetyl-CoA in Other Metabolic Interactions

The metabolism of phenylacetyl-CoA does not occur in isolation and displays important connections with other key metabolic processes within the cell.

Interplay with Aliphatic Fatty Acid Beta-Oxidation

The lower part of the phenylacetyl-CoA degradation pathway is biochemically analogous to the beta-oxidation of fatty acids. mdpi.comnih.gov Both pathways involve a similar sequence of reactions, including isomerization, hydration, oxidation, and thiolytic cleavage. nih.gov The enzymes of the phenylacetyl-CoA pathway, such as PaaF and PaaG, are adapted to handle the specific intermediates of this pathway, which differ from those of fatty acid beta-oxidation. nih.gov This parallel yet distinct functionality highlights the modular nature of metabolic evolution, where existing enzymatic machinery is adapted for new purposes.

Linkages to Xenobiotic Metabolism (Biochemical Transformations)

The phenylacetyl-CoA pathway plays a significant role in the breakdown of various xenobiotic compounds. nih.govontosight.ai Many environmental pollutants, such as styrene and ethylbenzene (B125841), are metabolized via phenylacetate and subsequently enter the phenylacetyl-CoA pathway. nih.govpnas.org This metabolic route is crucial for the natural remediation of these man-made contaminants. nih.gov In humans, phenylacetyl-CoA is involved in the detoxification of xenobiotics like benzoic acid. hmdb.ca Phenylacetate is converted to phenylacetyl-CoA, which can then be conjugated with glycine (B1666218) to form phenylacetylglycine, a water-soluble compound that is readily excreted. hmdb.ca This process is catalyzed by glycine N-acyltransferase. pathbank.org

Enzymology and Structural Biology of Phenylacetyl Coa Transforming Proteins

Phenylacetate-CoA Ligase (PaaK)

Phenylacetate-CoA ligase, encoded by the paaK gene, is the gatekeeper of the PAA catabolic pathway, controlling the entry of the substrate into the degradation cascade. researchgate.net It belongs to the adenylate-forming enzyme superfamily, a large group of enzymes that activate carboxylic acids. researchgate.netnih.gov

PaaK catalyzes the activation of phenylacetate (B1230308) to its corresponding coenzyme A thioester, phenylacetyl-CoA. expasy.orgresearchgate.net This reaction is a two-step process dependent on the presence of Mg²⁺ and ATP. researchgate.netnih.gov In the first step, phenylacetate reacts with ATP to form a phenylacetyl-adenylate intermediate and pyrophosphate (PPi). In the second step, the activated phenylacetyl group is transferred to the thiol group of coenzyme A, releasing AMP. enzyme-database.org

PaaK exhibits high specificity for its primary substrate, phenylacetate. nih.govenzyme-database.org Studies on the enzyme from various bacterial species, including Azoarcus evansii, have shown that other aromatic or aliphatic acids are not effectively utilized as substrates. enzyme-database.org This high degree of specificity ensures that only phenylacetate is channeled into the subsequent steps of the degradation pathway. The enzyme displays optimal activity at a pH of approximately 8.2 to 8.5. expasy.orgenzyme-database.org

Interactive Data Table: Kinetic Parameters of Phenylacetate-CoA Ligase (PaaK) from Azoarcus evansii

| Substrate | Apparent Km (μM) | Turnover Number (kcat) (s-1) | Source |

|---|---|---|---|

| Phenylacetate (PA) | 14 | 40 | enzyme-database.org |

| ATP | 60 | 40 | enzyme-database.org |

| Coenzyme A (CoA) | 45 | 40 | enzyme-database.org |

Structurally, PaaK belongs to a family of enzymes that typically form dimers. researchgate.net The monomeric form of PaaK from Azoarcus evansii has a molecular weight of approximately 52 kDa. enzyme-database.org Members of this enzyme family are characterized by two distinct α/β domains. researchgate.net The active site is strategically located at the interface between the large N-terminal domain and the smaller C-terminal domain. researchgate.net The N-terminal domain is primarily responsible for the dimerization of the enzyme, which leaves the C-terminal domain with the conformational flexibility required to facilitate the adenylation and thioesterification reactions. researchgate.net A conserved AMP-binding motif has been identified within its amino acid sequence, which is characteristic of adenylate-forming enzymes. enzyme-database.org

Phenylacetyl-CoA Monooxygenase Complex (PaaABCDE)

Following its activation by PaaK, phenylacetyl-CoA is targeted by a remarkable multicomponent enzyme, the Phenylacetyl-CoA Monooxygenase Complex. This complex, encoded by the paaABCDE genes, catalyzes the critical and chemically challenging step of inserting an oxygen atom into the stable aromatic ring of phenylacetyl-CoA, forming ring-1,2-epoxyphenylacetyl-CoA. researchgate.netnih.govnih.gov This enzyme system is the prototype of a distinct group within the bacterial diiron multicomponent monooxygenase family. organic-chemistry.org

The functional monooxygenase complex is composed of four essential protein subunits: PaaA, PaaB, PaaC, and PaaE. researchgate.netcreative-enzymes.comresearchgate.net While the paaD gene is part of the operon and essential for the enzyme's function in vivo, its protein product, PaaD, is not required for catalytic activity in vitro. creative-enzymes.commdpi.com This suggests PaaD may play a role in the maturation or assembly of the complex within the cell. nih.gov

PaaA: The catalytic core of the oxygenase component. researchgate.netcreative-enzymes.com

PaaC: A structural subunit that forms a stable heterodimer with PaaA. researchgate.netcreative-enzymes.com

PaaE: The reductase component of the complex. researchgate.net

Structural studies, including low-resolution X-ray crystallography and electron microscopy, have revealed a sophisticated quaternary structure. researchgate.netyoutube.com The core of the complex is a heterohexamer with a (PaaACB)₂ stoichiometry. nih.gov This architecture consists of two PaaAC heterodimers that are bridged by a central PaaB homodimer. researchgate.netyoutube.com The PaaB dimer sits (B43327) in the middle, creating a platform for the assembly of the two PaaAC units. researchgate.net This organization is distinct from other known multicomponent monooxygenases. creative-enzymes.comyoutube.com

Interactive Data Table: Subunits of the Phenylacetyl-CoA Monooxygenase Complex

| Subunit | Gene | Primary Function | Essential for in vitro Activity? | Source |

|---|---|---|---|---|

| PaaA | paaA | Catalytic (oxygenase) α-subunit | Yes | researchgate.netcreative-enzymes.com |

| PaaB | paaB | Bridging/Effector subunit | Yes | youtube.comnih.gov |

| PaaC | paaC | Structural (oxygenase) β-subunit | Yes | researchgate.netcreative-enzymes.com |

| PaaD | paaD | Unknown (possible maturation factor) | No | creative-enzymes.commdpi.com |

| PaaE | paaE | Reductase component | Yes | researchgate.net |

The catalytic cycle of the PaaABCDE complex involves a coordinated interplay between its oxygenase and reductase components.

The oxygenase component is the PaaAC subcomplex, which forms the catalytic core. researchgate.net PaaA is the catalytic α-subunit, containing a di-iron center where the oxygenation of the phenylacetyl-CoA aromatic ring occurs. researchgate.netnih.gov The structure of PaaA is adapted to bind the large CoA-bound substrate, orienting the aromatic ring for specific oxygenation at the ortho-position. researchgate.netcreative-enzymes.com PaaC serves as a structural β-subunit, and although it shares a similar fold with PaaA, it is not catalytically active. mdpi.com It is essential for the stability and proper conformation of the PaaA subunit.

The reductase component , PaaE, is a class IA reductase that transfers electrons from NADPH to the di-iron center in the PaaA subunit. researchgate.net This electron transfer is a prerequisite for the activation of molecular oxygen. PaaE contains an FAD cofactor and a ferredoxin-like [2Fe-2S] cluster, which act as electron carriers. A unique and conserved "lysine bridge" constellation of charged residues (Lys68, Glu49, Glu72, and Asp126) near the di-iron center in PaaA has been identified as a likely part of the electron transfer path from PaaE. researchgate.netyoutube.com Mutating these residues significantly reduces the enzyme's activity, supporting their functional importance in the electron transfer process. researchgate.netyoutube.com

A remarkable feature of the Phenylacetyl-CoA Monooxygenase complex is its bifunctionality. researchgate.net The epoxides generated during PAA catabolism are toxic to the cell. nih.gov To mitigate this toxicity, the PaaABCE complex has an intrinsic control mechanism. It not only catalyzes the formation of the ring-1,2-epoxide from phenylacetyl-CoA but can also perform the reverse reaction: an NADPH-dependent deoxygenation that removes the epoxide oxygen, regenerating the original phenylacetyl-CoA substrate and forming water. researchgate.netresearchgate.net

This reversible deoxygenation serves as a crucial detoxification and control mechanism. researchgate.net If the downstream enzymes in the pathway, such as the isomerase PaaG, are unable to process the epoxide efficiently, leading to its accumulation, the PaaABCE complex can reverse the reaction to prevent toxic intracellular levels of the epoxide. nih.gov The catalytic di-iron center within the PaaA subunit is believed to be key to this unprecedented deoxygenation capability. researchgate.netresearchgate.net This bifunctional oxygenase/deoxygenase activity represents a sophisticated evolutionary adaptation to manage a toxic metabolic intermediate. researchgate.net

Phenylacetyl-CoA Epoxide Isomerase (PaaG)

Following the initial epoxidation of the phenylacetyl-CoA aromatic ring by the PaaABCE monooxygenase complex, the resulting unstable 1,2-epoxyphenylacetyl-CoA is acted upon by the isomerase PaaG. frontiersin.orgnih.gov This enzyme plays a crucial role in converting the reactive epoxide into a more stable, seven-membered heterocyclic compound. nih.govresearchgate.net

Mechanism of Isomerization to Oxepin-CoA

PaaG catalyzes the isomerization of 1,2-epoxyphenylacetyl-CoA into 2-oxepin-2(3H)-ylideneacetyl-CoA, commonly known as oxepin-CoA. frontiersin.orgnih.gov This reaction is critical as it generates an α,β-unsaturated CoA ester, which primes the molecule for subsequent β-oxidation-like steps after the ring is opened. nih.gov The proposed mechanism for this ring expansion involves a Δ3,Δ2-enoyl-CoA isomerase-like proton shuttling. nih.gov In this model, PaaG facilitates the formation of an enolate by abstracting a proton from the carbon adjacent to the thioester group (α-carbon). researchgate.net This is followed by a rearrangement of double bonds and cleavage of the epoxide C-O bonds, resulting in the formation of the seven-membered oxepin (B1234782) ring. researchgate.netnih.gov

Intriguingly, PaaG is a bifunctional enzyme within the broader phenylacetate catabolon. In addition to its role in isomerizing the epoxide, it also catalyzes a later step in the pathway: the conversion of cis-3,4-didehydroadipoyl-CoA to trans-2,3-didehydroadipoyl-CoA, which is a necessary step in the β-oxidation portion of the pathway. frontiersin.orgnih.govmdpi.com

Structural Homologies (e.g., Crotonase Fold Superfamily)

Structurally, PaaG is a member of the vast and mechanistically diverse crotonase superfamily. frontiersin.orgnih.govnih.gov Enzymes in this family share a highly conserved three-dimensional structure, known as the crotonase fold, which is characterized by a core formed from repeated β-β-α superhelical units. nih.govwikipedia.org PaaG assembles into a disk-shaped homotrimer, a common quaternary structure for members of this superfamily. frontiersin.orgnih.gov

A key feature of the crotonase superfamily active site is the presence of two conserved backbone NH groups that form an "oxyanion hole." nih.govwikipedia.org This structural motif is essential for stabilizing the negatively charged enolate transition state that forms during the reactions they catalyze, a feature critical for the isomerization activity of PaaG. frontiersin.orgresearchgate.net The association of PaaF (an enoyl-CoA hydratase) and PaaG into a stable complex may serve to accelerate the pathway steps following the formation of the toxic and unstable epoxide intermediate. nih.gov

Oxepin-CoA Hydrolase and Aldehyde Dehydrogenase (PaaZ)

The seven-membered oxepin-CoA ring is opened by the action of PaaZ, a remarkable bifunctional enzyme that ensures the efficient processing of the ring cleavage product. nih.govresearchgate.net

Bifunctional Enzyme Activity

PaaZ is a fusion protein containing two distinct functional domains. nih.govresearchgate.netmdpi.com

C-terminal Domain: This domain functions as an (R)-specific enoyl-CoA hydratase (ECH). nih.govresearchgate.net It belongs to the MaoC-like hydratase family. researchgate.net

N-terminal Domain: This domain possesses NADP+-dependent aldehyde dehydrogenase (ALDH) activity. nih.govresearchgate.net

This fusion of two catalytic activities into a single polypeptide is crucial for preventing the accumulation of a highly reactive and potentially toxic intermediate. nih.gov

| Domain | Enzymatic Activity | Function in Pathway |

|---|---|---|

| N-terminal | Aldehyde Dehydrogenase (ALDH) | Oxidizes the reactive semialdehyde intermediate to a stable carboxylic acid. nih.govresearchgate.net |

| C-terminal | Enoyl-CoA Hydratase (ECH) | Catalyzes the hydrolytic cleavage of the oxepin-CoA ring. nih.govresearchgate.net |

Hydrolytic Ring Cleavage Reaction

The transformation of oxepin-CoA occurs in a two-step process catalyzed by the distinct domains of PaaZ. researchgate.netnih.gov

First, the C-terminal ECH domain catalyzes the hydrolytic cleavage of the oxepin-CoA ring. researchgate.netresearchgate.net This reaction proceeds via an acid-base mechanism, with a conserved histidine and an aspartic acid proposed to act as the key catalytic residues. researchgate.net A conserved glycine (B1666218) may form an oxyanion hole to stabilize the intermediate. researchgate.net This ring opening yields a highly reactive open-chain aldehyde intermediate, 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde. nih.govresearchgate.net

Second, this reactive aldehyde is immediately channeled to the active site of the N-terminal ALDH domain. researchgate.net The ALDH domain then catalyzes the NADP+-dependent oxidation of the aldehyde to its corresponding carboxylic acid, 3-oxo-5,6-dehydrosuberyl-CoA. nih.govresearchgate.net This rapid oxidation prevents the reactive aldehyde from engaging in unwanted side reactions. nih.gov

Other Enzymes of the Phenylacetyl-CoA Catabolon

The transformation of phenylacetyl-CoA involves a suite of coordinated enzymes beyond PaaG and PaaZ. The phenylacetyl-CoA catabolon is the functional unit that integrates several catabolic pathways into the common intermediate phenylacetyl-CoA, which is then further degraded. pnas.orgasm.org The core pathway involves several other key enzymes that process the ring-cleavage product in a manner analogous to fatty acid β-oxidation. nih.govmdpi.comnih.gov

| Enzyme (Gene) | Enzyme Class | Function |

|---|---|---|

| Phenylacetate-CoA ligase (PaaK) | Ligase | Activates phenylacetate to phenylacetyl-CoA in an ATP-dependent reaction. frontiersin.orgnih.govebi.ac.uk |

| Phenylacetyl-CoA oxygenase (PaaABCE) | Monooxygenase | A multi-subunit complex that catalyzes the epoxidation of the aromatic ring of phenylacetyl-CoA to form 1,2-epoxyphenylacetyl-CoA. frontiersin.orgnih.govasm.orgnih.gov |

| Enoyl-CoA hydratase (PaaF) | Hydratase | Hydrates 2,3-dehydroadipyl-CoA to form 3-hydroxyadipyl-CoA in the β-oxidation-like portion of the pathway. frontiersin.orgnih.gov PaaF can form a stable complex with PaaG. frontiersin.orgnih.gov |

| 3-hydroxyadipyl-CoA dehydrogenase (PaaH) | Dehydrogenase | Catalyzes the NAD+-dependent oxidation of 3-hydroxyadipyl-CoA to 3-oxoadipyl-CoA. frontiersin.orgnih.gov |

| β-ketoadipyl-CoA thiolase (PaaJ) | Thiolase | Cleaves 3-oxo-5,6-dehydrosuberyl-CoA to produce acetyl-CoA and dehydroadipyl-CoA. It also catalyzes the final step, cleaving 3-oxoadipyl-CoA into succinyl-CoA and acetyl-CoA. frontiersin.orgnih.govnih.gov |

Phenylacetyl-CoA Thioesterase (PaaI) Activity and Physiological Role

Phenylacetyl-CoA thioesterase, encoded by the paaI gene, is a critical enzyme in the phenylacetate degradation pathway. It belongs to the TE13 family of thioesterases and typically forms a tetrameric "hotdog fold" structure. nih.govlatrobe.edu.au The primary physiological role of PaaI is to hydrolyze the thioester bond of phenylacetyl-CoA, releasing coenzyme A (CoA) and phenylacetate. nih.gov This activity is thought to be a regulatory mechanism to prevent the accumulation of early-stage metabolites of the phenylacetate pathway, thereby avoiding metabolic overload when downstream enzymatic processes are limited. researchgate.net

Research has shown that PaaI exhibits modest activity with phenylacetyl-CoA itself but is significantly more active with ring-hydroxylated phenylacetyl-CoA thioesters. unm.edu This suggests that its primary role may be to act on intermediates produced after the initial oxygenation of the phenylacetyl-CoA ring. unm.edupnas.org Studies on PaaI from E. coli and Azoarcus evansii indicate that the enzyme has minimal activity towards aliphatic acyl-CoA thioesters, reinforcing its specialized function in the phenylacetate pathway rather than general fatty acid metabolism. unm.edu

Interestingly, the PaaI thioesterase from Streptococcus pneumoniae (SpPaaI) has demonstrated dual specificity. While it is active on phenylacetyl-CoA, it shows even greater activity towards medium-chain fatty acyl-CoA substrates, such as decanoyl-CoA (C10-CoA). nih.govnih.gov This is the first instance of a PaaI enzyme showing significant specificity for both aromatic and medium-chain aliphatic acyl-CoAs. nih.govnih.gov The structural basis for this dual specificity involves a notable conformational change upon CoA binding. latrobe.edu.aunih.gov Mutagenesis studies have identified key catalytic residues, including Asn37, Asp52, and Thr68 in SpPaaI, that are crucial for its hydrolytic activity. nih.govnih.gov

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Streptococcus pneumoniae | Phenylacetyl-CoA | 90 | 6.5 | 7.2 x 104 |

| Decanoyl-CoA (C10) | 182 | 32.8 | 1.8 x 105 | |

| Azoarcus evansii | Phenylacetyl-CoA | - | - | ~1 x 104 |

| Escherichia coli | Phenylacetyl-CoA | - | - | ~4 x 104 |

Data for S. pneumoniae adapted from Khandokar et al. (2016). nih.gov Data for A. evansii and E. coli adapted from Song et al. (2006). researchgate.net

Enoyl-CoA Hydratases and Hydroxyacyl-CoA Dehydrogenases (e.g., PaaF, PaaH)

Following the opening of the aromatic ring of phenylacetyl-CoA and subsequent reactions, the resulting intermediates enter a series of β-oxidation-like steps. nih.govmdpi.com Two key enzymes in this "lower" part of the pathway are PaaF and PaaH. nih.govmdpi.com

PaaF , an enoyl-CoA hydratase, belongs to the crotonase superfamily. nih.govfrontiersin.org Its function is to catalyze the hydration of an α,β-unsaturated thioester intermediate, 2,3-dehydroadipyl-CoA, to form 3-hydroxyadipyl-CoA. mdpi.comfrontiersin.org This reaction is a crucial step in preparing the carbon chain for further oxidation. researchgate.net In E. coli, PaaF has been shown to form a stable hetero-oligomeric complex with PaaG, an enoyl-CoA isomerase. nih.gov This PaaFG complex is a four-layered structure composed of homotrimeric discs of each enzyme. nih.gov The formation of this complex is thought to enhance the efficiency of the pathway by channeling the substrate from the isomerase to the hydratase, which is particularly important given that the upstream reactions produce a toxic and unstable epoxide intermediate. nih.gov

PaaH is an NAD+-dependent 3-hydroxyacyl-CoA dehydrogenase. pnas.orgmdpi.com Its role is to catalyze the oxidation of the hydroxyl group of 3-hydroxyadipyl-CoA, the product of the PaaF-catalyzed reaction, to yield 3-oxoadipyl-CoA. pnas.orgmdpi.com This oxidation is a requisite step before the final thiolytic cleavage of the molecule. pnas.org The activity of PaaH, in conjunction with the subsequent action of the thiolase PaaJ, ultimately leads to the formation of the central metabolites acetyl-CoA and succinyl-CoA, which can then enter the Krebs cycle. pnas.orgmdpi.com

| Enzyme | Protein Name | Enzyme Class | Reaction Catalyzed |

|---|---|---|---|

| PaaF | Enoyl-CoA Hydratase | Lyase (Hydratase) | Hydration of 2,3-dehydroadipyl-CoA to 3-hydroxyadipyl-CoA |

| PaaH | 3-Hydroxyadipyl-CoA Dehydrogenase | Oxidoreductase (Dehydrogenase) | Oxidation of 3-hydroxyadipyl-CoA to 3-oxoadipyl-CoA |

Phenylacetyl-CoA Dehydrogenase Activities

In the context of anaerobic metabolism, phenylacetyl-CoA is processed by a different type of dehydrogenase. Phenylacetyl-CoA dehydrogenase (EC 1.17.5.1), also known as phenylacetyl-CoA:quinone oxidoreductase, is a membrane-bound enzyme that catalyzes the α-oxidation of phenylacetyl-CoA. wikipedia.orgnih.gov This reaction involves the oxidation of the methylene (B1212753) group adjacent to the thioester, converting phenylacetyl-CoA and water to phenylglyoxylyl-CoA. wikipedia.org

This enzyme system is crucial for the anaerobic degradation of phenylalanine and phenylacetate in denitrifying bacteria like Thauera aromatica. nih.gov The reaction requires an electron acceptor, and artificial acceptors such as dichlorophenolindophenol have been used in spectrophotometric assays to measure its activity. nih.gov The enzyme is induced under anaerobic denitrifying conditions when cells are grown with phenylacetate or phenylalanine and is absent during aerobic growth. nih.gov Phenylacetyl-CoA dehydrogenase represents a key enzymatic activity that initiates the breakdown of the phenylacetyl-CoA side chain under oxygen-limiting conditions, channeling it towards the central intermediate benzoyl-CoA. nih.gov

Genetic Basis and Transcriptional Regulation of Phenylacetyl Coa Metabolism

Organization of the paa Gene Cluster/Operon in Diverse Microorganisms

The genes encoding the enzymes for PAA degradation, termed paa genes, are typically clustered together in the bacterial chromosome, forming an operon or a set of operons that are co-regulated. asm.orgmdpi.com The organization of this gene cluster, however, shows significant diversity across different microbial species, reflecting evolutionary adaptation. nih.gov

In Escherichia coli, the paa gene cluster consists of 14 genes organized into three distinct transcription units. nih.govasm.orgresearchgate.net These include two divergently transcribed catabolic operons, paaABCDEFGHIJK and paaZ, and a regulatory operon, paaXY. researchgate.netfrontiersin.orgnih.gov A similar, yet distinct, organization is found in Pseudomonas putida, where 15 paa genes are grouped into five contiguous operons, categorized into functional units for PAA transport, activation, ring hydroxylation, cleavage, and regulation. nih.govasm.org

This variability in gene organization highlights the different evolutionary paths taken by bacteria to assemble and regulate the PAA catabolic pathway. Despite the structural differences, the core function—the degradation of PAA—remains conserved.

| Microorganism | Regulatory System | Organization of paa Gene Cluster | Number of Genes/Operons | Reference(s) |

| Escherichia coli | GntR-type (PaaX) | Three transcription units (paaZ, paaA-K, paaXY) | 14 genes | nih.govasm.orgnih.gov |

| Pseudomonas putida | GntR-type (PaaX) | Five contiguous operons | 15 genes | nih.govasm.org |

| Corynebacterium glutamicum | TetR-type (PaaR) | Continuous cluster with six transcription units | Not specified | nih.govasm.org |

| Burkholderia cenocepacia | TetR-type (PaaR) | Three separate clusters (paaABCDE, paaFZJGIJK1, paaHK2) | Not specified | frontiersin.org |

| Thermus thermophilus | TetR-type (PaaR) | Two operons within a single gene cluster | Not specified | asm.orgnih.govnih.gov |

Transcriptional Regulatory Proteins Governing Phenylacetyl-CoA Catabolism

The expression of the paa operon is controlled by specific transcriptional repressor proteins. Bacteria have evolved at least two distinct regulatory systems for this purpose, primarily distinguished by the family of the repressor protein involved: the GntR family and the TetR family. asm.orgfrontiersin.org

In many bacteria, including Escherichia coli and Pseudomonas species, the primary regulator of the paa genes is PaaX, a transcriptional repressor belonging to the GntR family. asm.orgfrontiersin.org PaaX functions by binding to specific operator sequences within the promoter regions of the paa operons, thereby blocking transcription. nih.govcsic.esnih.gov In E. coli, PaaX represses two divergent catabolic operons, paaZ and paaABCDEFGHIJK, as well as its own regulatory operon, paaXY. frontiersin.orgresearchgate.net The binding site for PaaX in E. coli has been identified as a conserved 15-base pair imperfect palindromic sequence. nih.gov Structural analysis reveals that PaaX has a unique fold not previously seen in prokaryotic transcriptional repressors, with a winged helix-turn-helix (wHTH) DNA-binding domain at its N-terminus. frontiersin.orgcsic.es

In other bacteria, such as Corynebacterium glutamicum, Thermus thermophilus, and Burkholderia cenocepacia, the paa gene cluster is regulated by PaaR, a transcriptional repressor from the TetR family. asm.orgfrontiersin.orgcoenzalabs.com Similar to PaaX, PaaR acts as a negative regulator, repressing the expression of paa genes. asm.orgnih.gov For instance, in C. glutamicum, disruption of the paaR gene leads to a significant increase in the transcription of all paa genes. asm.org PaaR from C. glutamicum binds to a specific 22-bp imperfect palindromic motif found in the upstream regions of the paa genes. asm.org In T. thermophilus, PaaR binds to a pseudopalindromic consensus sequence (5'-CNAACGNNCGTTNG-3') near the promoters of the paa operons. nih.govnih.gov Despite belonging to a different protein family, PaaR is considered a functional homolog of PaaX, as both are repressors of PAA degradation whose activity is modulated by the same effector molecule. nih.govnih.govebi.ac.uk

Phenylacetyl-CoA as a Key Effector Molecule in Gene Regulation

The central switch that activates the PAA degradation pathway is phenylacetyl-CoA (PA-CoA). nih.govtargetmol.comcaymanchem.com Phenylacetic acid itself is not the inducer; it must first be activated to its CoA thioester form by the enzyme phenylacetyl-CoA ligase (PaaK). frontiersin.orgnih.govresearchgate.net This PA-CoA molecule then acts as the true inducer by directly interacting with the transcriptional repressor, be it PaaX or PaaR. nih.govnih.govtargetmol.com

The binding of PA-CoA to the repressor protein causes a conformational change that leads to the repressor's dissociation from its DNA operator site. nih.govcsic.es This release allows RNA polymerase to access the promoter and initiate transcription of the paa genes. nih.gov Electrophoretic mobility shift assays (EMSA) have demonstrated that the addition of PA-CoA specifically inhibits the binding of both PaaX and PaaR to their target DNA sequences, while PAA alone has no effect. asm.orgnih.govnih.gov This mechanism ensures that the energetically expensive production of catabolic enzymes only occurs when the substrate is present and has entered the metabolic pathway. researchgate.net Both PaaX and PaaR have been confirmed to respond specifically to PA-CoA, integrating the control of upper and lower catabolic pathways for various aromatic compounds that degrade via PAA. nih.govebi.ac.uk

Mechanisms of Transcriptional Control and Autoregulation

The transcriptional control of the paa cluster is a finely tuned process involving repression, induction, and in some cases, autoregulation. The primary mechanism is the negative regulation by a repressor (PaaX or PaaR) that is relieved by the inducer, PA-CoA. csic.escaymanchem.com

In E. coli, the regulation by PaaX is particularly complex and includes an autoregulatory loop. The paaX gene itself is part of the paaXY operon, which is driven by the Px promoter. frontiersin.orgresearchgate.net PaaX represses its own transcription by binding to the Px promoter. frontiersin.orgresearchgate.net This autoregulation creates a feedback circuit that likely maintains an appropriate cellular level of the PaaX repressor. The mechanism of repression by PaaX can vary between promoters; for the Px and Pz promoters, PaaX competes directly with RNA polymerase for binding, creating a steric hindrance. frontiersin.orgresearchgate.net However, for the Pa promoter, PaaX appears to inhibit transcription at a later stage, after RNA polymerase has already bound. researchgate.netnih.gov

Furthermore, the PaaY protein, a thioesterase encoded in the same operon as PaaX, adds another layer of control. frontiersin.orgnih.gov PaaY can hydrolyze certain CoA intermediates, which may prevent the accumulation of compounds that could act as antagonists to the PA-CoA inducer, thereby ensuring an efficient expression of the paa genes. researchgate.netnih.gov This multi-level control, involving a specific repressor, a key effector molecule, and autoregulatory loops, allows the cell to mount a rapid and efficient response to the presence of phenylacetic acid. nih.gov

Microbial Physiological Roles of Phenylacetyl Coa Metabolism

Ecological Significance in Aromatic Compound Degradation

The phenylacetyl-CoA pathway is a central metabolic route for the assimilation of various aromatic compounds by bacteria. nih.govresearchgate.net This pathway is widespread, found in approximately 16% of all bacteria with sequenced genomes, including common species like Escherichia coli and Pseudomonas putida. researchgate.netnih.gov It represents a key strategy for microorganisms to utilize aromatic compounds as a source of carbon and energy. researchgate.netpnas.org The degradation process involves the activation of phenylacetate (B1230308) to phenylacetyl-CoA, followed by a series of enzymatic reactions that ultimately lead to intermediates of central metabolism, such as acetyl-CoA and succinyl-CoA. nih.govnih.gov

Metabolism of Phenylalanine-Derived Compounds

Phenylacetyl-CoA is a key intermediate in the catabolism of phenylalanine, an essential amino acid. asm.orgontosight.ai In many bacteria, the degradation of phenylalanine converges on the formation of phenylacetate, which is then activated to phenylacetyl-CoA by the enzyme phenylacetyl-CoA ligase (PaaK). pnas.orgasm.org This thioester is the actual substrate for the subsequent enzymatic steps of the degradation pathway. asm.org The metabolism of other phenylalanine-derived compounds also funnels into this central pathway, highlighting its importance in amino acid turnover in microbial ecosystems. pnas.orgontosight.ai

Degradation of Environmental Aromatic Pollutants (e.g., Styrene (B11656), Ethylbenzene)

The phenylacetyl-CoA pathway is instrumental in the breakdown of significant environmental pollutants, including styrene and ethylbenzene (B125841). pnas.orgnih.gov Many bacteria capable of degrading these xenobiotic compounds convert them to phenylacetate, which then enters the phenylacetyl-CoA pathway. pnas.orgnih.gov For instance, the aerobic degradation of styrene often proceeds through its conversion to phenylacetaldehyde (B1677652) and then to phenylacetic acid, which is subsequently activated to phenylacetyl-CoA. oup.com Similarly, the metabolism of ethylbenzene can also lead to the formation of phenylacetyl-CoA. nih.govresearchgate.net This metabolic capability underscores the ecological role of microorganisms in the natural attenuation of these widespread industrial pollutants. researchgate.netnih.gov

Contribution to Microbial Bioremediation Processes

The metabolic pathways involving phenylacetyl-CoA are fundamental to microbial bioremediation strategies aimed at cleaning up environments contaminated with aromatic pollutants. researchgate.netfrontiersin.org The ability of diverse bacteria to funnel a range of aromatic compounds, including industrial chemicals like styrene, into the phenylacetyl-CoA degradation pathway makes these organisms valuable tools for environmental biotechnology. researchgate.netnih.gov By converting toxic aromatic substances into central metabolic intermediates, these microbes effectively mineralize the pollutants, removing them from the environment. researchgate.netfrontiersin.org The genes encoding the enzymes of the phenylacetyl-CoA pathway are often clustered together, facilitating their regulation and potential for genetic engineering to enhance bioremediation efficiency. researchgate.netfrontiersin.org

Phenylacetyl-CoA Pathways in Bacterial Pathogen Physiology

Beyond its role in environmental detoxification, the phenylacetyl-CoA pathway has been identified as a significant component of the physiology of several bacterial pathogens. pnas.orgnih.gov The metabolism of aromatic compounds, including those derived from host tissues, can be important for the survival and proliferation of pathogens during infection. nih.govfrontiersin.org

Biochemical Intersections with Virulence Factor Expression

Research has revealed intricate links between phenylacetyl-CoA metabolism and the expression of virulence factors in certain pathogenic bacteria. nih.govfrontiersin.org In the opportunistic pathogen Burkholderia cenocepacia, the accumulation of phenylacetyl-CoA has been shown to attenuate the expression of virulence factors regulated by the CepIR quorum-sensing system. nih.govbiorxiv.org Studies have demonstrated that a knockout of the gene responsible for the synthesis of phenylacetyl-CoA (paaK) leads to a more virulent phenotype, while a knockout of the downstream enzyme (paaABCDE) that metabolizes phenylacetyl-CoA results in decreased virulence. nih.govbiorxiv.org This suggests that phenylacetyl-CoA itself, or a derivative, can act as a signaling molecule that modulates the expression of genes associated with pathogenicity. nih.govnih.gov This intersection of metabolic status and virulence regulation highlights a sophisticated mechanism by which bacteria can adapt their pathogenic potential based on available nutrients. nih.govnih.gov

Advanced Research Methodologies for Phenylacetyl Coa Studies

Analytical Techniques for Phenylacetyl-CoA and Related Thioesters

The detection and quantification of phenylacetyl-CoA and other acyl-CoA thioesters present a significant analytical challenge due to their low cellular concentrations and inherent instability. mdpi.com Researchers have developed and refined several techniques to overcome these hurdles.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of CoA and its thioester derivatives. researchgate.netpsu.edu HPLC methods allow for the simultaneous detection of multiple CoA species from extracts of various biological sources, including animal tissues, cultured cells, and bacteria. psu.edu The typical detection limit for HPLC with UV absorbance detection is in the picomole range. psu.edu However, a limitation of using absorbance alone is the potential uncertainty regarding the identity and purity of the detected compounds. psu.edu

To enhance sensitivity and specificity, HPLC is frequently coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com This combination is a powerful tool for analyzing acyl-CoAs. researchgate.net An ion-pair reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (IP-RP-UHPLC-MS/MS) method has been developed for the quantitative determination of intracellular coenzymes, including phenylacetyl-CoA. nih.gov This technique uses a volatile ion-pair reagent, such as dibutylammonium acetate (B1210297) (DBAA), to improve the retention and sensitivity for phosphorylated coenzymes. nih.gov LC-MS/MS methods can achieve very low detection limits, often in the femtomole range, and provide definitive identification of the analytes. psu.edunih.gov These methods are essential for comprehensive acyl-CoA metabolomics, allowing for the resolution of a large number of different acyl-CoA species in a single analysis. mdpi.com

Table 1: Comparison of Chromatographic Techniques for Acyl-CoA Analysis

| Technique | Principle | Advantages | Limitations | Typical Detection Limit |

|---|---|---|---|---|

| HPLC-UV | Separation based on polarity, followed by detection using UV absorbance at ~260 nm. psu.eduuni-konstanz.de | Allows simultaneous detection of multiple species; widely available. psu.edu | Uncertainty in peak identity and purity; lower sensitivity compared to MS. psu.edu | ~3-12 pmol psu.edu |

| LC-MS/MS | Separation by HPLC followed by mass-based detection and fragmentation for structural confirmation. mdpi.com | High sensitivity and specificity; definitive compound identification; suitable for complex mixtures. mdpi.comresearchgate.net | Requires more specialized equipment; potential for matrix effects. biorxiv.org | ~10 fmol psu.edu |

Enzymatic assays offer an alternative, often high-throughput, method for quantifying specific enzyme activities related to phenylacetyl-CoA metabolism. While some spectrophotometric assays are considered indirect measures, they are valuable for kinetic studies. mdpi.comresearchgate.net For instance, the activity of acyl-CoA dehydrogenases can be measured spectrophotometrically using artificial electron acceptors like ferricenium hexafluorophosphate. uni-konstanz.deoup.com

Fluorimetric assays provide significantly higher sensitivity. A highly sensitive and rapid fluorimetric assay was developed for phenylacetyl-CoA ligase, the enzyme that catalyzes the formation of phenylacetyl-CoA. ebi.ac.uknih.gov This coupled enzyme assay measures the formation of phenylacetyl-CoA indirectly by monitoring the oxidation of NADH, which results in a decrease in fluorescence. nih.gov The reaction is coupled to adenylate kinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase, linking AMP release from the ligase reaction to NADH consumption. nih.gov This method is advantageous over colorimetric, HPLC, and direct spectrophotometric assays due to its enhanced sensitivity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique for elucidating the novel catabolic pathway of phenylacetate (B1230308). nih.gov The use of carbon-13 labeled substrates, such as [U-13C8]phenylacetate or [ring-13C6]phenylacetate, was key to identifying previously unknown metabolic intermediates. nih.govpnas.org By feeding these labeled compounds to bacterial cultures, particularly to genetic mutants that accumulate specific intermediates, researchers could trace the fate of the carbon atoms from the phenyl ring. nih.govresearchgate.net For example, incubation of a paaG mutant of E. coli with [U-13C8]phenylacetate led to the accumulation of a product identified by NMR spectroscopy as ring-1,2-dihydroxy-1,2-dihydrophenylacetyl lactone. nih.govresearchgate.net Similarly, 13C-NMR was instrumental in identifying other key, unstable intermediates like the seven-membered heterocyclic enol ether, 2-oxepin-2(3H)-ylideneacetyl-CoA, which is formed from the epoxidized phenylacetyl-CoA. pnas.orgresearchgate.net

Genetic Engineering Approaches for Pathway Manipulation

Genetic engineering has been indispensable for dissecting the phenylacetyl-CoA metabolic pathway. By creating targeted gene deletions (knockouts) in organisms like Escherichia coli, scientists have been able to assign functions to the genes within the paa (phenylacetic acid) gene cluster. nih.govresearchgate.net For example, creating mutants with deletions in the paaF, paaG, paaH, paaJ, or paaZ genes demonstrated that these genes are essential for growth on phenylacetate as the sole carbon source. nih.govresearchgate.net These mutants often accumulate specific metabolic intermediates, which can then be isolated and identified, providing direct evidence for the role of the deleted gene's product in the pathway. nih.govresearchgate.net

Furthermore, genetic manipulation of regulatory elements has provided insight into the control of the pathway. The paa operon's expression is controlled by a transcriptional repressor, PaaX. ebi.ac.uknih.gov Studies have shown that PaaX binds to the promoter region and represses transcription, and this repression is relieved by phenylacetyl-CoA, which acts as the inducer molecule. ebi.ac.ukasm.org Inactivation of the paaX gene leads to a higher level of transcription from the operon's promoters, confirming its role as a negative regulator. ebi.ac.uk

Recombinant Protein Expression and Purification for Enzymatic Characterization

To perform detailed biochemical and kinetic studies, individual enzymes from the phenylacetyl-CoA pathway have been produced in large quantities using recombinant protein technology. pnas.org Genes encoding these enzymes, such as paaK (phenylacetate-CoA ligase) and the paaABCDE genes (phenylacetyl-CoA oxygenase complex), are cloned into expression vectors and introduced into a host organism, typically E. coli. nih.govnih.gov The host then overexpresses the target protein, which can be purified to homogeneity. nih.govasm.org

Purification is often facilitated by adding an affinity tag (e.g., a polyhistidine-tag or a maltose-binding protein tag) to the recombinant protein. pnas.orgnih.gov For example, phenylacetate-CoA ligase from Thermus thermophilus was heterologously expressed in E. coli and purified, allowing for the determination of its kinetic parameters, substrate specificity, and temperature optimum. nih.gov Similarly, the subunits of the multicomponent PaaABCDE oxygenase were expressed, and the complex was purified, enabling the demonstration of its phenylacetyl-CoA-dependent oxygenase activity in a spectrophotometric assay. pnas.org This approach has been crucial for characterizing the function and properties of nearly every enzyme in the pathway. frontiersin.orgresearchgate.net

Table 2: Properties of Recombinantly Expressed Phenylacetyl-CoA Pathway Enzymes

| Enzyme (Gene) | Source Organism | Function | Molecular Mass (kDa) | Key Findings from Recombinant Studies |

|---|---|---|---|---|

| Phenylacetate-CoA Ligase (PaaK) | Thermus thermophilus | Activates phenylacetate to phenylacetyl-CoA. nih.gov | ~49 | Highly specific for phenylacetate; optimal temperature of 75°C; Km values for ATP, CoA, and phenylacetate determined. nih.govrhea-db.org |

| Phenylacetate-CoA Ligase (PaaK) | Azoarcus evansii | Activates phenylacetate to phenylacetyl-CoA. asm.org | 52 (monomer) | Purified 117-fold; high specificity for phenylacetate; Km values for PA, ATP, and CoA were 14, 60, and 45 µM, respectively. asm.org |

| Phenylacetyl-CoA Oxygenase (PaaABCDE) | Escherichia coli | Catalyzes ring hydroxylation/epoxidation of phenylacetyl-CoA. nih.govgenome.jp | Multi-subunit complex | Demonstrated to be a five-component oxygenase; hydroxylates phenylacetyl-CoA. nih.gov |

Structural Determination Methods (e.g., X-ray Crystallography) of Phenylacetyl-CoA Binding Proteins

Understanding the precise mechanism of enzyme catalysis and substrate recognition requires three-dimensional structural information, which is primarily obtained through X-ray crystallography. researchgate.net The structures of several key proteins that bind phenylacetyl-CoA or its derivatives have been solved, providing invaluable molecular insights.

The PaaAC subcomplex, which forms the core of the phenylacetyl-CoA 1,2-epoxidase, was crystallized and its structure determined at high resolution. nih.govnih.gov Crystals were obtained for the enzyme alone and in complex with CoA, benzoyl-CoA, and the true substrate, phenylacetyl-CoA. nih.govnih.gov These structures revealed the substrate-binding pocket and the location of the catalytic di-iron center, helping to explain how the enzyme orients the phenylacetyl moiety for the epoxidation reaction. mdpi.com The structure of the PaaAC subcomplex from Escherichia coli represents the first crystallized bacterial multicomponent monooxygenase that utilizes a CoA-linked substrate. nih.gov

Additionally, the crystal structure of the hot dog-fold thioesterase PaaI from E. coli was determined. researchgate.net This enzyme showed activity with phenylacetyl-CoA and was most active with ring-hydroxylated derivatives. researchgate.net The structural analysis, combined with kinetic analysis of site-directed mutants, helped to define the structural basis for its substrate recognition and catalytic mechanism. researchgate.net

Table 3: Crystallographic Data for Phenylacetyl-CoA Pathway Proteins

| Protein | Organism | Ligand(s) | PDB ID | Resolution (Å) |

|---|---|---|---|---|

| PaaAC subcomplex | Escherichia coli | Phenylacetyl-CoA | 3pvs | 2.20 |

| PaaAC subcomplex | Escherichia coli | Benzoyl-CoA | 3pvr | 2.10 ebi.ac.uk |

| PaaI Thioesterase | Escherichia coli | None | 1PSU | 2.00 researchgate.net |

Compound Index

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing phenyl acetyl CoA in vitro, and how can purity be validated?

- Methodological Answer : Enzymatic synthesis using acetyl-CoA synthetase with phenyl acetate and coenzyme A is a standard approach . Purification via reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) ensures separation from unreacted substrates. Validate purity using NMR (¹H and ¹³C for structural confirmation) and mass spectrometry (ESI-MS, expected m/z 810.5 for [M+H]⁺) .

Q. How can researchers quantify this compound in cellular extracts with high specificity?

- Methodological Answer : Use LC-MS/MS with a deuterated internal standard (e.g., this compound-d5) to correct for matrix effects. Optimize ionization parameters (e.g., positive ion mode, 350°C source temperature) and monitor transitions (m/z 810.5 → 408.3 for quantification; m/z 815.5 → 413.3 for internal standard) .

Q. What metabolic pathways are influenced by this compound, and how are these pathways experimentally mapped?

- Methodological Answer : this compound enters the tricarboxylic acid (TCA) cycle via citrate synthase, competing with acetyl CoA . To map flux, use ¹³C-labeled phenyl acetate in tracer studies and analyze isotopomer distributions in TCA intermediates via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Km values for this compound-dependent enzymes across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Standardize assays using recombinant enzymes (e.g., expressed in E. coli BL21) and control buffer composition (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Compare kinetic parameters under identical conditions and validate with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What experimental designs mitigate this compound instability during long-term enzymatic assays?

- Methodological Answer : this compound degrades via hydrolysis; stabilize by adding 1 mM DTT (reducing agent) and conducting assays at 4°C. Monitor degradation kinetics via UV spectroscopy (λ = 260 nm, ε = 16,400 M⁻¹cm⁻¹) and adjust reaction timelines accordingly .

Q. How can researchers differentiate this compound’s role in primary vs. secondary metabolism in microbial systems?

- Methodological Answer : Employ CRISPR-interference (CRISPRi) to downregulate this compound transferase genes and analyze metabolomic shifts via untargeted LC-MS. Pair this with transcriptomics (RNA-seq) to identify co-regulated pathways (e.g., polyketide synthases vs. TCA cycle genes) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound inhibition studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit IC₅₀ curves with the Hill equation. Account for assay variability by replicating experiments ≥3 times and applying ANOVA with post-hoc Tukey tests. Report confidence intervals and effect sizes .

Data Analysis & Reproducibility

Q. How should researchers handle conflicting NMR and MS data when characterizing novel this compound analogs?

- Methodological Answer : Cross-validate with 2D NMR (HSQC, HMBC) to resolve structural ambiguities. For MS discrepancies, re-run samples with high-resolution instruments (Q-TOF MS) and compare fragmentation patterns to computational predictions (e.g., CFM-ID software) .

Q. What are best practices for documenting this compound-related protocols to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.